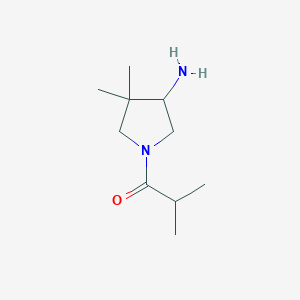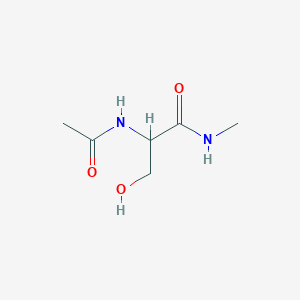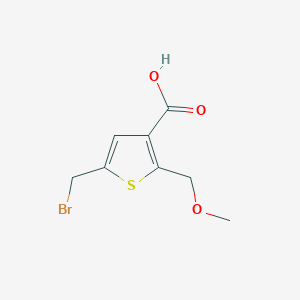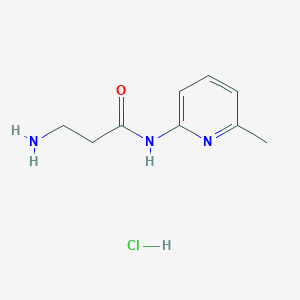![molecular formula C12H11NO B13218926 3,4-Dihydro-1H-spiro[naphthalene-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13218926.png)
3,4-Dihydro-1H-spiro[naphthalene-2,2'-oxirane]-3'-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-1H-spiro[naphthalene-2,2’-oxirane]-3’-carbonitrile is a complex organic compound characterized by its unique spiro structure, which involves a naphthalene ring fused to an oxirane ring with a carbonitrile group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-1H-spiro[naphthalene-2,2’-oxirane]-3’-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates, purification, and final cyclization. The reaction conditions often require precise control of temperature, pressure, and pH to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the naphthalene ring or the oxirane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce amines or alcohols.
Scientific Research Applications
3,4-Dihydro-1H-spiro[naphthalene-2,2’-oxirane]-3’-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-1H-spiro[naphthalene-2,2’-oxirane]-3’-carbonitrile involves its interaction with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The carbonitrile group can also participate in nucleophilic addition reactions, affecting cellular pathways and enzyme activities.
Comparison with Similar Compounds
- 3,4-Dihydro-1H-spiro[naphthalene-2,2’-thiazolidin]-4’-one
- 3,4-Dihydro-4,4-dimethyl-3-(3-nitrophenyl)spiro[naphthalene-2(1H)-2’-oxirane]-1-one
Comparison: Compared to similar compounds, 3,4-Dihydro-1H-spiro[naphthalene-2,2’-oxirane]-3’-carbonitrile is unique due to its specific spiro structure and the presence of a carbonitrile group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H11NO |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
spiro[2,4-dihydro-1H-naphthalene-3,3'-oxirane]-2'-carbonitrile |
InChI |
InChI=1S/C12H11NO/c13-8-11-12(14-11)6-5-9-3-1-2-4-10(9)7-12/h1-4,11H,5-7H2 |
InChI Key |
KHAJICWVRRCICD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC3=CC=CC=C31)C(O2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13218853.png)
![3-Cyclopropyl-6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B13218861.png)









![1-[(4-Chloro-3-nitrophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13218914.png)
![3-ethyl-N-methyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13218927.png)

